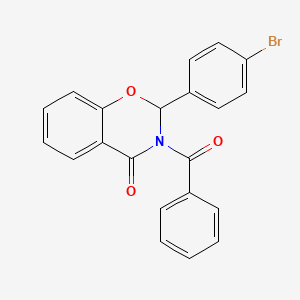![molecular formula C17H21N3O5 B12478049 cyclohexyl[7-nitro-1-(nitromethyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B12478049.png)
cyclohexyl[7-nitro-1-(nitromethyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a cyclohexanecarbonyl group, a nitro group, and a nitromethyl group attached to the isoquinoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group can be attached through Friedel-Crafts acylation using cyclohexanecarbonyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Nitromethyl Group: The nitromethyl group can be introduced via a nucleophilic substitution reaction using nitromethane and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The nitromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitromethane, suitable base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying biological processes involving isoquinoline derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The nitro and nitromethyl groups could play a role in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-CYCLOHEXANECARBONYL-1,2,3,4-TETRAHYDROISOQUINOLINE: Lacks the nitro and nitromethyl groups, making it less reactive.
7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE: Lacks the cyclohexanecarbonyl group, affecting its chemical properties and reactivity.
Uniqueness
2-CYCLOHEXANECARBONYL-7-NITRO-1-(NITROMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE is unique due to the presence of both the cyclohexanecarbonyl and nitromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H21N3O5 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
cyclohexyl-[7-nitro-1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C17H21N3O5/c21-17(13-4-2-1-3-5-13)18-9-8-12-6-7-14(20(24)25)10-15(12)16(18)11-19(22)23/h6-7,10,13,16H,1-5,8-9,11H2 |
Clé InChI |
NHQYQCDDWVCHQU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)N2CCC3=C(C2C[N+](=O)[O-])C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B12477969.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B12477978.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12477979.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12477987.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B12477995.png)
![3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12478010.png)
![2-amino-4-(3-bromophenyl)-6-methyl-3-(phenylsulfonyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B12478011.png)
![2-bromo-N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12478014.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline](/img/structure/B12478015.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate](/img/structure/B12478017.png)

![dimethyl 2-{[(5-methyl-1H-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate](/img/structure/B12478030.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B12478031.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12478034.png)
